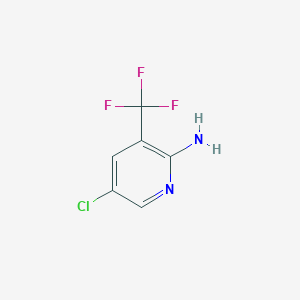

5-Chloro-3-(trifluoromethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

5-chloro-3-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-3-1-4(6(8,9)10)5(11)12-2-3/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGLCXZKCAARBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597172 | |

| Record name | 5-Chloro-3-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79456-33-0 | |

| Record name | 5-Chloro-3-(trifluoromethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79456-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-3-(trifluoromethyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2-amino-3-chloro-5-(trifluoromethyl)pyridine

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-3-chloro-5-(trifluoromethyl)pyridine

Authored by a Senior Application Scientist

Introduction

2-Amino-3-chloro-5-(trifluoromethyl)pyridine, identified by CAS Number 79456-26-1, is a highly functionalized heterocyclic compound belonging to the substituted aminopyridine class.[1] Its structure, featuring a pyridine core augmented with an amino group, a chlorine atom, and a trifluoromethyl moiety, makes it a sterically and electronically nuanced building block of significant interest. This guide provides an in-depth analysis of its core physicochemical properties, offering a critical resource for researchers, medicinal chemists, and process development scientists. The strategic placement of its functional groups imparts unique reactivity and properties, establishing this compound as a valuable intermediate in the synthesis of high-value agrochemicals and active pharmaceutical ingredients (APIs).[2][3][4] Notably, derivatives of this molecule have been investigated for a range of biological activities, including potential anti-tumor applications.[4][5]

Chemical Identity and Molecular Structure

A precise understanding of the molecular identity is the foundation for all chemical and physical property analysis. The compound is systematically named 3-Chloro-5-(trifluoromethyl)pyridin-2-amine.[6] Key identifiers are summarized in the table below.

| Identifier | Value | Source(s) |

| CAS Number | 79456-26-1 | [1][7] |

| Molecular Formula | C₆H₄ClF₃N₂ | [7][8] |

| Molecular Weight | 196.56 g/mol | [7][8] |

| IUPAC Name | 3-chloro-5-(trifluoromethyl)pyridin-2-amine | [1][3] |

| InChI Key | WXNPZQIRDCDLJD-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | C1=C(C=NC(=C1Cl)N)C(F)(F)F | [3][9] |

The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and interactions. The trifluoromethyl group exerts a strong electron-withdrawing effect, influencing the basicity of the pyridine nitrogen and the nucleophilicity of the amino group.

Caption: 2D structure of 2-amino-3-chloro-5-(trifluoromethyl)pyridine.

Core Physicochemical Properties

The physical properties of a compound are critical for determining its handling, purification, and formulation characteristics. These parameters are essential for designing reaction conditions and predicting the compound's behavior in various environments.

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline powder | [6][10][11] |

| Melting Point | 86 - 97.5 °C | [7][10][12] |

| Boiling Point | 205 °C @ 760 mmHg | [12] |

| Density | 1.468 g/cm³ | [13] |

| XLogP3-AA | 2.0 (Computed) | [14] |

| Topological Polar Surface Area | 38.9 Ų (Computed) | [14][15] |

Physical State and Appearance

The compound typically presents as a light yellow or white to off-white crystalline solid at standard temperature and pressure.[6][10][11] The color can be an indicator of purity, with purer samples tending towards white.

Melting Point

The melting point is a crucial indicator of purity. Various sources report a range between 86 °C and 97.5 °C.[7][10][12][16][17] This variation can be attributed to different purity levels of the analyzed samples or slight differences in measurement methodology. A sharp melting range, as determined by a technique like Differential Scanning Calorimetry (DSC), typically signifies high purity.

Protocol: Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of the finely ground, dry crystalline powder is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.

-

Rationale: This standard pharmacopeial method provides a reliable and quick assessment of purity. Impurities typically depress and broaden the melting range.

Boiling Point and Volatility

A boiling point of 205 °C at atmospheric pressure (760 mmHg) has been reported.[12] Another source lists a value of 229.7 °C.[13] This discrepancy highlights the importance of consulting specific supplier safety data sheets for operational guidance. The relatively high boiling point suggests that purification by distillation is feasible but would require vacuum conditions to prevent thermal decomposition.

Solubility Profile

Quantitative aqueous solubility data is not widely published. However, synthesis protocols which utilize organic solvents like methylene chloride for extraction indicate good solubility in common non-polar to moderately polar organic solvents.[16] The molecule's structure, with both a polar amino group and a non-polar trifluoromethyl group, suggests amphiphilic character.

Protocol: Qualitative Solubility Assessment

-

Solvent Selection: A panel of solvents ranging in polarity is chosen (e.g., water, methanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Procedure: To approximately 1 mL of each solvent in a test tube, add a small, measured amount (e.g., 10 mg) of the compound.

-

Observation: The mixture is vortexed at ambient temperature. Solubility is assessed visually as "freely soluble," "sparingly soluble," or "insoluble."

-

Rationale: This rapid assessment is vital in early-stage process development for selecting appropriate reaction solvents, crystallization solvents, and chromatographic mobile phases.

Lipophilicity and Polarity (Computational Insights)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a non-polar solvent (typically octanol) and a polar solvent (water). It is a key predictor of a drug's membrane permeability and pharmacokinetic properties.

-

XLogP3-AA: The computationally derived value of 2.0 indicates that the compound is moderately lipophilic, favoring partitioning into a non-polar environment over an aqueous one.[14]

-

Topological Polar Surface Area (TPSA): A TPSA of 38.9 Ų is calculated for this molecule.[14][15] TPSA is the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. It is a good predictor of drug transport properties. A value under 140 Ų is generally associated with good cell membrane permeability.

Spectroscopic and Analytical Profile

Structural elucidation and confirmation rely on a suite of spectroscopic techniques. Each method provides unique information about the molecule's connectivity and chemical environment.

References

- 1. CAS RN 79456-26-1 | Fisher Scientific [fishersci.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-3-chloro-5-(trifluoromethyl)pyridine Online | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine Manufacturer and Suppliers [scimplify.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. 79456-26-1 | CAS DataBase [m.chemicalbook.com]

- 7. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]

- 8. scbt.com [scbt.com]

- 9. GSRS [precision.fda.gov]

- 10. 2-Amino-3-chloro-5-(trifluoromethyl)pyridine, CAS No. 79456-26-1 - iChemical [ichemical.com]

- 11. 2-Amino-3-chloro-5-(trifluoromethyl)-pyridine (79456-26-1) at Nordmann - nordmann.global [nordmann.global]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | C6H4ClF3N2 | CID 12919757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 17. 2-Amino-3-chloro-5-trifluoromethylpyridine | 79456-26-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

5-Chloro-3-(trifluoromethyl)pyridin-2-amine molecular structure and weight

An In-depth Technical Guide to 5-Chloro-3-(trifluoromethyl)pyridin-2-amine

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No. 79456-26-1), a critical chemical intermediate in the development of advanced pharmaceuticals and agrochemicals.[1] This document details its molecular structure, physicochemical properties, established synthesis protocols, and significant applications. With its unique trifluoromethylpyridine (TFMP) moiety, this compound offers a valuable scaffold for drug discovery and material science, owing to the distinctive physicochemical properties imparted by the fluorine atoms.[1][2] This guide is intended for researchers, chemists, and professionals in the fields of drug development and organic synthesis, offering expert insights into the handling, application, and scientific context of this versatile molecule.

Molecular Identity and Physicochemical Properties

The precise identification and characterization of a compound's physical properties are fundamental for its effective application in research and development.

Molecular Structure and Identifiers

This compound is an aminopyridine derivative.[3][4] Its structure is characterized by a pyridine ring substituted with an amine group at the 2-position, a chlorine atom at the 5-position, and a trifluoromethyl group at the 3-position.

| Identifier | Value | Source(s) |

| IUPAC Name | 3-chloro-5-(trifluoromethyl)pyridin-2-amine | [5] |

| CAS Number | 79456-26-1 | [3][5] |

| Molecular Formula | C₆H₄ClF₃N₂ | [5][][7] |

| Molecular Weight | 196.56 g/mol | [4][][8] |

| Canonical SMILES | C1=C(C=NC(=C1Cl)N)C(F)(F)F | [5] |

| InChI Key | WXNPZQIRDCDLJD-UHFFFAOYSA-N | [3][5] |

| EC Number | 401-670-0 |

Physicochemical Data

The physical and chemical properties of this compound are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source(s) |

| Appearance | Light yellow to off-white crystalline solid | [3][9][10] |

| Melting Point | 86-97.5 °C | [3][9][10] |

| Boiling Point | ~205 °C at 760 mmHg | [3][7][10] |

| Water Solubility | 622 mg/L at 25°C | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

| LogP | 2.59 at 20°C | [3] |

| pKa | 1.79 ± 0.49 (Predicted) | [3] |

| Density | ~1.5 g/cm³ | [7] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound relies on the selective amination of a dichlorinated precursor. This process is favored for its high yield and efficiency.

Core Synthesis Pathway: Ammonolysis of 2,3-dichloro-5-trifluoromethylpyridine

The most common synthesis route involves the reaction of 2,3-dichloro-5-trifluoromethylpyridine with ammonia under pressure.[3][9] This ammonolysis reaction selectively displaces the chlorine atom at the 2-position, which is more activated towards nucleophilic substitution than the chlorine at the 3-position.

The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The lone pair of electrons on the ammonia molecule attacks the electron-deficient carbon at the 2-position of the pyridine ring. This is followed by the elimination of a chloride ion to yield the final product.

Caption: Synthesis workflow via ammonolysis.

The following protocol is a representative example of the ammonolysis reaction.[3][9]

-

Reactor Charging: Charge a high-pressure autoclave with 2,3-dichloro-5-trifluoromethylpyridine (1.0 eq) and water.

-

Sealing and Ammonolysis: Seal the autoclave and carefully introduce liquid ammonia (approx. 22 eq) via a pressure bottle.

-

Reaction Execution: Heat the reaction mixture to 80°C. Maintain the internal pressure between 18-22 bar for approximately 9 hours.

-

Cooling and Isolation: After the reaction is complete, cool the autoclave to room temperature.

-

Product Filtration: The solid product is collected by filtration.

-

Washing and Drying: Wash the collected solid with water to remove residual salts and dry under vacuum to obtain the final product, this compound, typically with a yield of around 90%.[3][9]

Key Applications in Research and Development

This compound is a versatile building block, primarily utilized in the synthesis of biologically active molecules for the pharmaceutical and agrochemical industries.[1][11]

Role as a Key Building Block in Medicinal Chemistry

The unique electronic properties conferred by the chloro and trifluoromethyl substituents make this compound a valuable starting material for creating complex pharmaceutical agents.[1]

This aminopyridine derivative serves as a crucial reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules.[3] These hybrids have been investigated as potential inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, a key enzyme for viral replication.[3]

Caption: Pathway to HCV NS5B inhibitors.

Agrochemical Synthesis

This compound is a known precursor in the production of the fungicide Fluazinam.[3] The synthesis involves a condensation reaction between the aminopyridine intermediate and 2,4-dichloro-3,5-dinitro-trifluoromethylbenzene.[9] The resulting product, Fluazinam, is a broad-spectrum fungicide used to control various plant diseases.

Material Science Applications

The presence of the trifluoromethyl group imparts specific properties such as thermal stability and hydrophobicity.[1] This makes this compound an interesting candidate for research in specialty polymers and advanced materials where such characteristics are desirable.[1]

Analytical Characterization

To ensure purity and confirm identity, a combination of chromatographic and spectroscopic methods is employed.

-

Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods to assess the purity of the compound, with manufacturers often guaranteeing purity levels of 98% or higher.[1][3]

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would be used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight (196.56 g/mol ) and fragmentation pattern of the molecule.[4]

-

Infrared (IR) Spectroscopy: IR analysis would show characteristic peaks for the N-H stretches of the amine group and C-Cl, C-F, and aromatic ring vibrations.

-

Safety, Handling, and Storage

Proper handling and storage are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification and GHS Classification

The compound is classified as hazardous and requires careful handling.

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4] |

| Skin Irritation | H315 | Causes skin irritation | [3] |

| Eye Irritation | H319 | Causes serious eye irritation | [3] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [3] |

| Hazardous to the Aquatic Environment | H412 | Harmful to aquatic life with long lasting effects | [3][4] |

Recommended Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area or under a chemical fume hood.

-

Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles or face shield).[3]

-

Avoid breathing dust.[3] Do not ingest or allow contact with skin and eyes.

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]

Storage and Stability

-

Store in a tightly sealed container in a cool, dry, and dark place.[3]

-

Keep in an inert atmosphere to prevent degradation.[3] The compound is noted to be stable under recommended storage conditions but may be air-sensitive.[10]

Conclusion

This compound is a high-value chemical intermediate with demonstrated importance in the synthesis of pharmaceuticals and agrochemicals. Its well-defined synthesis and versatile reactivity make it a cornerstone for innovation in organic chemistry. As research into fluorinated compounds continues to expand, the demand for high-purity building blocks like this aminopyridine is expected to grow, paving the way for the development of novel drugs and materials.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 79456-26-1 | CAS DataBase [m.chemicalbook.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-3-chloro-5-(trifluoromethyl)pyridine Online | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine Manufacturer and Suppliers [scimplify.com]

- 7. CAS#:79456-26-1 | 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | Chemsrc [chemsrc.com]

- 8. 79456-26-1|2-Amino-3-chloro-5-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 9. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | 79456-26-1 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 3-chloro-5-(trifluoromethyl)-2-pyridylamine

Foreword: The Strategic Importance of a Fluorinated Pyridylamine

3-chloro-5-(trifluoromethyl)-2-pyridylamine is a critical chemical intermediate in the development of numerous agrochemicals and pharmaceuticals.[1] Its molecular architecture, featuring a trifluoromethyl group, a chlorine atom, and an amine on a pyridine scaffold, imparts unique physicochemical properties that are highly sought after in modern drug discovery and crop protection. The trifluoromethyl group, in particular, can enhance metabolic stability, binding affinity, and cell membrane permeability of the final active ingredient. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, offering both theoretical understanding and practical, field-proven protocols for researchers, scientists, and process chemists.

Chapter 1: Foundational Synthesis Strategy - Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and industrially significant route to 3-chloro-5-(trifluoromethyl)-2-pyridylamine is through the nucleophilic aromatic substitution (SNAr) on a di-halogenated pyridine precursor. This pathway is favored for its reliability and scalability.

The Core Reaction: Selective Amination of 2,3-dichloro-5-(trifluoromethyl)pyridine

The cornerstone of this pathway is the selective amination of 2,3-dichloro-5-(trifluoromethyl)pyridine. In this reaction, an amino group displaces the chlorine atom at the 2-position of the pyridine ring.

The Causality Behind Experimental Choices (Mechanism):

The reaction proceeds via a classic SNAr mechanism.[2][3] The pyridine ring is rendered electron-deficient by the electronegative nitrogen atom and the potent electron-withdrawing trifluoromethyl group. This electronic deficit is most pronounced at the ortho (2 and 6) and para (4) positions. The chlorine atom at the 2-position is more susceptible to nucleophilic attack than the one at the 3-position due to greater activation by the ring nitrogen.

The mechanism involves two key steps:

-

Nucleophilic Attack: Ammonia (or aqueous ammonia) acts as the nucleophile, attacking the carbon atom bonded to the chlorine at the 2-position. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4]

-

Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, yielding the final product.

The presence of the trifluoromethyl group is crucial as it stabilizes the negatively charged Meisenheimer intermediate through its inductive effect, thereby facilitating the reaction.[5]

Visualizing the SNAr Pathway:

References

The Unseen Core: A Technical Guide to the Biological Potential of 5-Chloro-3-(trifluoromethyl)pyridin-2-amine and Its Derivatives

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the latent biological activities stemming from the chemical scaffold of 5-Chloro-3-(trifluoromethyl)pyridin-2-amine. While seemingly inert on its own, this pyridine derivative serves as a pivotal cornerstone for the synthesis of a new generation of highly potent and specific modulators of critical biological pathways. We will explore the journey from this core structure to the development of advanced therapeutic candidates, including inhibitors of the PI3K/mTOR signaling cascade, novel antibacterial agents, and potent androgen receptor antagonists. This document provides an in-depth analysis of the structure-activity relationships, mechanisms of action, and the critical experimental protocols necessary for the evaluation of these compounds, offering a comprehensive resource for researchers in the field of drug discovery and development.

Introduction: The Versatile Scaffold of this compound

This compound is a fluorinated aminopyridine that has garnered significant attention in medicinal chemistry not for its intrinsic biological activity, but for its role as a highly versatile synthetic intermediate.[1] A US patent has previously noted that the 2-amino-trifluoromethyl-halogenopyridine structure, while not possessing physiological activity per se, can be chemically transformed into substances with significant physiological effects. This highlights its importance as a foundational building block in the creation of more complex and biologically active molecules.

Its chemical structure, featuring a trifluoromethyl group, a chlorine atom, and an amino group on a pyridine ring, provides a unique combination of electronic properties and reactive sites. The trifluoromethyl group often enhances metabolic stability and membrane permeability of the final compound, while the amino and chloro groups offer convenient handles for further chemical modifications.

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₆H₄ClF₃N₂ | [2] |

| Molecular Weight | 196.56 g/mol | [2] |

| Melting Point | 84-94 °C | [3] |

| LogP | 3.45 | [3] |

| PSA | 38.91 Ų | [2] |

While direct bioactivity data for the parent compound is scarce in public databases, its true potential is unlocked when it is incorporated into larger molecular frameworks. The following sections will explore the diverse and potent biological activities of its derivatives.

A New Wave of Anticancer Agents: Targeting the PI3K/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Consequently, it has become a prime target for the development of novel anticancer therapeutics. The this compound scaffold has been instrumental in the discovery of potent dual PI3K/mTOR inhibitors.

PQR309 (Bimiralisib): A Case Study

A notable example is PQR309 (Bimiralisib) , a brain-penetrant, orally bioavailable, pan-class I PI3K/mTOR inhibitor that has advanced to clinical trials. The 5-amino-3-(trifluoromethyl)pyridine moiety in PQR309 plays a crucial role in its binding to the ATP-binding pocket of PI3K and mTOR.

Quantitative Data for PQR309:

| Target | IC₅₀ (nM) |

| PI3Kα | 33 |

| PI3Kβ | 661 |

| PI3Kγ | 708 |

| PI3Kδ | 451 |

| mTOR | 89 |

Data sourced from MedChemExpress.

Mechanism of Action and Signaling Pathway

PQR309 competitively inhibits the ATP-binding site of PI3K and mTOR, thereby blocking the phosphorylation of their downstream targets, such as AKT and S6 ribosomal protein. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Caption: PI3K/mTOR signaling pathway and the inhibitory action of PQR309.

Combating Infectious Diseases: Novel Antibacterial and Anti-Chlamydial Agents

The versatility of the this compound scaffold extends to the development of novel anti-infective agents.

Inhibition of Bacterial Phosphopantetheinyl Transferase (PPTase)

Derivatives of this compound have been identified as potent inhibitors of bacterial PPTases. These enzymes are essential for the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides, making them attractive targets for new antibacterial drugs. The derivative ML267 has shown significant inhibitory activity against the Sfp PPTase from Bacillus subtilis.

Anti-Chlamydia trachomatis Activity

Recent studies have demonstrated that sulfonylpyridine derivatives synthesized from trifluoromethylpyridines exhibit potent and selective activity against Chlamydia trachomatis, a major cause of sexually transmitted infections. These compounds have been shown to be bactericidal and non-toxic to mammalian cells, and they act synergistically with existing antibiotics like azithromycin.

Modulating the Androgen Receptor in Prostate Cancer

Prostate cancer is often driven by androgen receptor (AR) signaling. While AR antagonists are a mainstay of treatment, resistance frequently develops. Novel AR antagonists with different modes of action are therefore urgently needed. The this compound core has been utilized in the synthesis of a new class of potent and selective AR antagonists. These compounds have demonstrated the ability to overcome resistance to existing anti-androgens in preclinical models.

Experimental Protocols

The evaluation of the biological activity of this compound derivatives requires a suite of robust and validated assays. Below are representative protocols for key experimental procedures.

General Workflow for Synthesis of Biologically Active Derivatives

The synthesis of diverse derivatives typically starts with the core this compound, which can be modified at the amino and chloro positions through various coupling reactions.

Caption: General synthetic workflow for derivatization.

In Vitro Kinase Inhibition Assay (for PI3K/mTOR)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.

Materials:

-

Purified recombinant kinase (e.g., PI3Kα)

-

Kinase substrate (e.g., PIP2)

-

ATP

-

Test compound (dissolved in DMSO)

-

Kinase buffer (e.g., HEPES, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic effects of compounds.

Materials:

-

Cancer cell line (e.g., MCF-7, PC-3)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterial strain.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Test compound (dissolved in DMSO)

-

96-well plates

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Perform serial two-fold dilutions of the test compound in the growth medium in a 96-well plate.

-

Inoculate each well with the bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound stands as a testament to the principle that a molecule's true value in drug discovery may not lie in its inherent biological activity, but in its potential as a versatile scaffold. Through creative and rational drug design, this seemingly simple starting material has given rise to a diverse array of potent and specific modulators of key biological targets implicated in cancer, infectious diseases, and other conditions. The continued exploration of derivatives based on this core structure holds significant promise for the development of next-generation therapeutics. The methodologies and insights presented in this guide are intended to empower researchers to further unlock the therapeutic potential hidden within this remarkable chemical entity.

References

The Ascendancy of the Trifluoromethylpyridine Scaffold: A Technical Guide for Modern Drug Discovery and Agrochemical Design

Abstract

The strategic incorporation of the trifluoromethyl group into the pyridine ring has emerged as a cornerstone of modern medicinal and agricultural chemistry. This technical guide provides an in-depth exploration of trifluoromethylpyridine derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the nuanced interplay of synthetic methodologies, the profound impact of the trifluoromethyl moiety on physicochemical properties, and the resulting modulation of biological activity. This guide will traverse the landscape of their applications, from potent agrochemicals to life-saving pharmaceuticals, supported by detailed experimental protocols, structure-activity relationship analyses, and a robust library of references.

Introduction: The Strategic Value of the Trifluoromethylpyridine Moiety

The pyridine ring is a well-established "privileged scaffold" in drug discovery, present in numerous approved therapeutic agents. Its nitrogen atom provides a key point for hydrogen bonding and salt formation, enhancing solubility and target engagement. The introduction of a trifluoromethyl (-CF3) group, a bioisostere of a methyl group, dramatically alters the electronic and steric profile of the pyridine core.[1] This substitution is not a mere incremental change but a strategic maneuver to imbue the molecule with a suite of desirable properties.

The trifluoromethyl group is strongly electron-withdrawing, which significantly impacts the pKa of the pyridine nitrogen, influencing its charge state at physiological pH.[2] Furthermore, the high lipophilicity of the -CF3 group enhances membrane permeability and can improve metabolic stability by blocking sites susceptible to oxidative metabolism.[2][3] These modifications collectively enhance a molecule's pharmacokinetic profile, binding affinity to target proteins, and overall therapeutic efficacy.[3] This guide will dissect the fundamental principles that make trifluoromethylpyridine derivatives such a powerful tool in the chemist's arsenal.

Synthetic Strategies: Accessing the Trifluoromethylpyridine Core

The synthesis of trifluoromethylpyridine derivatives is a mature field with several robust and scalable methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. The three primary strategies are:

-

Halogen Exchange: This is a widely used industrial method, particularly for the synthesis of key intermediates. It typically involves the chlorination of a picoline (methylpyridine) to form a trichloromethylpyridine, followed by a fluorine-chlorine exchange reaction using hydrogen fluoride (HF) or other fluorinating agents.[1]

-

Ring Construction from Trifluoromethylated Building Blocks: This approach involves the cyclocondensation of smaller, readily available trifluoromethyl-containing synthons to construct the pyridine ring. This method offers excellent control over the final substitution pattern.

-

Direct C-H Trifluoromethylation: More recent advances have focused on the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring. These methods, often employing radical or transition-metal-catalyzed pathways, offer a more atom-economical approach.[4][5][6]

Key Intermediates and Their Synthesis

A significant portion of commercially successful trifluoromethylpyridine-containing products are derived from a few key intermediates, most notably those synthesized from 3-picoline.[1]

-

2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF): A crucial intermediate for numerous herbicides and the anti-HIV drug Tipranavir.[7]

-

2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF): The starting material for a wide range of agrochemicals, including insecticides and fungicides.[7]

The synthesis of these intermediates often involves a multi-step process, as illustrated in the following workflow diagram.

Caption: Synthesis of key trifluoromethylpyridine intermediates.

Experimental Protocols

Protocol 2.2.1: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine from 2-chloro-5-(trichloromethyl)pyridine

This protocol is adapted from a patented industrial process and demonstrates the halogen exchange methodology.

-

Reaction Setup: To a suitable pressure reactor, add 2-chloro-5-(trichloromethyl)pyridine and a catalytic amount of a metal halide catalyst such as anhydrous FeCl3 (approximately 1-5 mol%).

-

Fluorination: Seal the reactor and introduce at least 3 molar equivalents of anhydrous hydrogen fluoride (HF).

-

Heating: Heat the reaction mixture to a temperature between 150°C and 250°C. The reaction is carried out under superatmospheric pressure.

-

Work-up: After the reaction is complete (monitored by GC or TLC), cool the reactor and carefully vent the excess HF. The crude product is then purified by distillation to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.

Protocol 2.2.2: Direct C-H Trifluoromethylation of Pyridine

This protocol is based on a recently developed method for regioselective trifluoromethylation.[4][5]

-

Formation of Pyridinium Salt: To a solution of the desired pyridine derivative in a suitable solvent, add an equimolar amount of methyl iodide and stir at room temperature until the formation of the N-methylpyridinium iodide salt is complete.

-

Trifluoromethylation Reaction: In a separate flask, combine the pyridinium iodide salt, silver carbonate (Ag2CO3), and trifluoroacetic acid (TFA) in N,N-dimethylformamide (DMF).

-

Reaction Conditions: Stir the mixture at room temperature for the specified time (typically several hours), monitoring the reaction progress by TLC or LC-MS.

-

Purification: Upon completion, the reaction mixture is filtered, and the filtrate is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to afford the desired trifluoromethylpyridine derivative.

Physicochemical Properties and Their Implications

The introduction of a trifluoromethyl group has a profound and predictable effect on the physicochemical properties of the pyridine scaffold. Understanding these effects is crucial for rational drug design.

| Property | Effect of -CF3 Group | Rationale and Implications |

| pKa | Decreases (more acidic) | The strong electron-withdrawing nature of the -CF3 group reduces the electron density on the pyridine nitrogen, making it a weaker base. This can influence drug-receptor interactions and solubility at physiological pH.[2] |

| Lipophilicity (logP) | Increases | The -CF3 group is significantly more lipophilic than a methyl group, which generally leads to an increase in the overall logP of the molecule. This can enhance membrane permeability but may also increase metabolic liability if not carefully managed.[2][8] |

| Metabolic Stability | Increases | The C-F bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism. This can prolong the half-life of a drug.[3] |

| Dipole Moment | Increases | The high electronegativity of the fluorine atoms creates a strong dipole moment, which can influence crystal packing and interactions with polar residues in a binding pocket. |

Table 1: Physicochemical Properties of Selected Trifluoromethylpyridine Derivatives

| Compound | logP (calculated) | pKa (calculated) |

| Pyridine | 0.65 | 5.25 |

| 2-(Trifluoromethyl)pyridine | 1.58 | 1.77 |

| 3-(Trifluoromethyl)pyridine | 1.62 | 2.84 |

| 4-(Trifluoromethyl)pyridine | 1.29 | 3.53 |

| 2-Chloro-5-(trifluoromethyl)pyridine | 2.53 | -0.42 |

Note: Calculated values can vary between different software packages. These values are for illustrative purposes.

Applications in Agrochemicals and Pharmaceuticals

The unique properties of trifluoromethylpyridine derivatives have led to their widespread use in both agriculture and medicine.

Agrochemicals

Trifluoromethylpyridine-containing compounds are among the most important classes of modern pesticides.

-

Herbicides: Fluazifop-butyl, a selective herbicide, was one of the first major agrochemicals to incorporate this scaffold. It functions by inhibiting acetyl-CoA carboxylase (ACCase) in grasses.

-

Insecticides: Flonicamid is a selective insecticide that acts on the chordotonal organs of insects, disrupting their feeding behavior.[9]

-

Fungicides: Fluazinam is a broad-spectrum fungicide that uncouples oxidative phosphorylation in fungi.[7]

Pharmaceuticals

The trifluoromethylpyridine moiety is a key component of several approved drugs and numerous clinical candidates.

-

Antivirals: Tipranavir is a non-peptidic protease inhibitor used in the treatment of HIV. Its unique structure allows it to be effective against viral strains that have developed resistance to other protease inhibitors.[3][10]

-

Anticancer Agents: Numerous trifluoromethylpyridine derivatives have been investigated as kinase inhibitors for the treatment of various cancers.[3]

-

Anti-inflammatory Agents: The scaffold has been explored for the development of inhibitors of various inflammatory targets.

Mechanism of Action: A Case Study of Tipranavir

Tipranavir's efficacy lies in its ability to potently and selectively inhibit the HIV-1 protease enzyme. This enzyme is crucial for the lifecycle of the virus, as it cleaves viral polyproteins into functional proteins necessary for the assembly of new, infectious virions.

Caption: Inhibition of HIV-1 protease by Tipranavir.

Tipranavir binds to the active site of the protease with high affinity, forming a network of hydrophobic interactions and strong hydrogen bonds with invariant regions of the enzyme.[3] This robust binding is maintained even in the presence of mutations that confer resistance to other protease inhibitors. The trifluoromethylpyridine moiety plays a crucial role in these interactions, contributing to the overall binding affinity and favorable pharmacokinetic properties of the drug.

Structure-Activity Relationships (SAR)

The systematic modification of trifluoromethylpyridine derivatives and the evaluation of their biological activity have led to a deep understanding of their structure-activity relationships.

-

Position of the -CF3 Group: The position of the trifluoromethyl group on the pyridine ring has a significant impact on biological activity. For example, in many agrochemicals, the 3- or 5-position is favored, while in other applications, 2- or 4-substituted derivatives show optimal activity.[1]

-

Substitution on the Pyridine Ring: The addition of other substituents, such as chlorine atoms, can further modulate the electronic properties and lipophilicity of the molecule, leading to enhanced activity and selectivity.

-

Nature of the Side Chain: The side chain attached to the trifluoromethylpyridine core is a key determinant of the molecule's target specificity and overall potency.

A quantitative structure-activity relationship (QSAR) approach can be employed to model the relationship between the structural features of trifluoromethylpyridine derivatives and their biological activity.[11][12] These models can then be used to predict the activity of novel compounds, thereby accelerating the drug discovery process.

Characterization and Analysis

The unambiguous characterization of trifluoromethylpyridine derivatives is essential for both synthetic chemistry and regulatory purposes. A combination of spectroscopic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the protons of the pyridine ring and any substituents.

-

¹³C NMR: Shows the signals for all carbon atoms, including the carbon of the -CF3 group, which exhibits a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: Is a powerful tool for confirming the presence and electronic environment of the trifluoromethyl group, which typically appears as a singlet in a specific region of the spectrum.

-

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

-

Infrared (IR) Spectroscopy: Provides information on the functional groups present in the molecule.

Conclusion and Future Outlook

Trifluoromethylpyridine derivatives have firmly established themselves as a privileged class of compounds in both the agrochemical and pharmaceutical industries. Their unique combination of physicochemical properties, conferred by the strategic placement of a trifluoromethyl group on the pyridine scaffold, has enabled the development of highly effective and selective active ingredients. The continued evolution of synthetic methodologies, particularly in the area of direct C-H trifluoromethylation, promises to further expand the accessible chemical space for this important class of molecules. As our understanding of disease biology deepens, the rational design of novel trifluoromethylpyridine derivatives will undoubtedly lead to the discovery of next-generation therapies and crop protection agents.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of Tipranavir_Chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tipranavir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Flonicamid (Ref: IKI 220) [sitem.herts.ac.uk]

- 10. What is the mechanism of Tipranavir? [synapse.patsnap.com]

- 11. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 12. fiveable.me [fiveable.me]

An In-Depth Technical Guide to the Spectroscopic Data of 5-Chloro-3-(trifluoromethyl)pyridin-2-amine

This guide provides a comprehensive analysis of the spectroscopic data for the compound 5-Chloro-3-(trifluoromethyl)pyridin-2-amine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.

Introduction

This compound, with the CAS Number 79456-26-1, possesses a molecular formula of C₆H₄ClF₃N₂ and a molecular weight of 196.56 g/mol .[2] Its structure, featuring a substituted pyridine ring with chloro, trifluoromethyl, and amine functional groups, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the prediction of its chemical behavior. This guide will delve into the nuances of its spectral characteristics, providing both the data and the scientific rationale behind its interpretation.

Molecular Structure and Key Spectroscopic Features

The structural arrangement of this compound is fundamental to interpreting its spectra. The pyridine ring forms the core, with substituents at positions 2, 3, and 5.

References

A Technical Guide to the Solubility of 2-amino-3-chloro-5-(trifluoromethyl)pyridine in Organic Solvents

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-amino-3-chloro-5-(trifluoromethyl)pyridine is a pivotal intermediate in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries.[1][2] Its reactivity and utility are intrinsically linked to its behavior in solution, making a thorough understanding of its solubility in organic solvents a critical parameter for process optimization, reaction kinetics, and product purification. This technical guide provides a comprehensive framework for approaching the solubility of this compound. In the absence of extensive public domain data, this document emphasizes the theoretical underpinnings of solubility, predictive methodologies, and detailed experimental protocols for empirical determination. It is designed to empower researchers and drug development professionals with the expertise to confidently assess and leverage the solubility characteristics of this versatile pyridine derivative.

Introduction: The Significance of Solubility in Synthesis

The dissolution of a solid in a solvent is the foundational step for the vast majority of chemical reactions in both laboratory and industrial settings. For a key intermediate like 2-amino-3-chloro-5-(trifluoromethyl)pyridine, solubility is not merely a physical constant but a critical process variable that dictates:

-

Reaction Efficiency: The concentration of a reactant in solution directly influences reaction rates. Poor solubility can lead to sluggish or incomplete conversions, necessitating larger solvent volumes and more complex workups.

-

Purification Strategies: Crystallization, a primary method for purifying solid organic compounds, is entirely dependent on differential solubility in various solvents at different temperatures.

-

Analytical Characterization: Techniques such as NMR and HPLC-MS require the analyte to be fully dissolved for accurate quantification and identification.

The importance of solubility is paramount in the development of new chemical entities, where it can significantly impact bioavailability and formulation.[3][4][5] Understanding and controlling the solubility of intermediates is a cornerstone of efficient and scalable chemical synthesis.

Physicochemical Profile of 2-amino-3-chloro-5-(trifluoromethyl)pyridine

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClF₃N₂ | [6][7] |

| Molecular Weight | 196.56 g/mol | [6][7] |

| Appearance | White to light yellow powder/crystal | [8] |

| Melting Point | 86-90 °C | [6][9] |

| XLogP3-AA (Computed) | 2 | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 5 | [7] |

| Topological Polar Surface Area | 38.9 Ų | [7] |

The computed XLogP3-AA value of 2 suggests a degree of lipophilicity, indicating that the compound is likely to be more soluble in less polar organic solvents than in water. The presence of an amino group provides a hydrogen bond donor site, while the pyridine nitrogen and fluorine atoms act as hydrogen bond acceptors, allowing for a range of intermolecular interactions.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a robust qualitative framework for predicting solubility.[10] This principle is rooted in the intermolecular forces between solute and solvent molecules.

The Role of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a powerful modulator of physicochemical properties.[11] Its high electronegativity makes it a strong electron-withdrawing group, which has several implications for the solubility of 2-amino-3-chloro-5-(trifluoromethyl)pyridine:

-

Increased Lipophilicity: The -CF₃ group significantly increases the molecule's solubility in non-polar solvents.[11]

-

Reduced Basicity: The electron-withdrawing nature of the -CF₃ group decreases the electron density on the pyridine nitrogen, making it less basic. This can affect its solubility in acidic solutions.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -CF₃ group resistant to metabolic degradation.[12]

Solvent Selection Logic

Based on the structure of 2-amino-3-chloro-5-(trifluoromethyl)pyridine, a logical approach to solvent selection can be devised:

-

Non-polar Solvents (e.g., Toluene, Hexane): The trifluoromethyl group and the aromatic ring suggest potential solubility in these solvents, driven by van der Waals forces.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents can engage in dipole-dipole interactions and may be effective at solvating the molecule.

-

Polar Protic Solvents (e.g., Alcohols like Methanol and Ethanol): The amino group can act as a hydrogen bond donor, and the pyridine nitrogen and fluorine atoms can act as acceptors, suggesting potential solubility in these solvents.

The following diagram illustrates the logical flow for predicting solubility based on solvent and solute properties.

References

- 1. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 2. 2-Amino-3-chloro-5-(trifluoromethyl)pyridine Online | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine Manufacturer and Suppliers [scimplify.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solubility of drug: Significance and symbolism [wisdomlib.org]

- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. 2-Amino-3-chloro-5-(trifluoromethyl)pyridine 97 79456-26-1 [sigmaaldrich.com]

- 7. 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | C6H4ClF3N2 | CID 12919757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Amino-3-chloro-5-trifluoromethylpyridine | 79456-26-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 2-AMINO-3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE | 72600-65-8 [chemicalbook.com]

- 10. m.youtube.com [m.youtube.com]

- 11. nbinno.com [nbinno.com]

- 12. mdpi.com [mdpi.com]

Whitepaper: A Comprehensive Technical Guide to the Novel Intermediate 2,3,5-ACTF

An in-depth technical guide on the discovery, history, and significance of a novel chemical intermediate is a critical undertaking in drug development and chemical research. It serves as a foundational document for internal teams, regulatory bodies, and future research initiatives.

The term "2,3,5-ACTF intermediate" does not correspond to a recognized chemical entity in publicly available chemical literature or databases. This suggests that "2,3,5-ACTF" is likely a proprietary codename, a novel discovery not yet in the public domain, or a potential typographical error.

Therefore, this guide has been structured to serve as a comprehensive template for a research team tasked with creating such a whitepaper for a newly discovered intermediate. We will use the placeholder "2,3,5-ACTF" to illustrate the principles and structure of a robust technical guide, grounded in scientific integrity and best practices for documentation.

Executive Summary

This document provides a comprehensive overview of the discovery, synthesis, and characterization of the novel chemical intermediate designated 2,3,5-ACTF. This intermediate was identified as a critical component in the synthetic pathway for [Specify Target Molecule, e.g., the novel oncology candidate XYZ-123]. We detail the initial strategic considerations that led to its conceptualization, the evolution of its synthetic route from initial discovery to a scalable, optimized process, and its complete analytical characterization. This guide is intended to be a central repository of knowledge for chemists, analysts, and project managers involved in the [Project Name] project.

The Genesis of Discovery: Rationale and Initial Hypothesis

The pursuit of [Target Molecule] was predicated on a molecular design strategy targeting the [Specify Protein Target, e.g., Kinase Domain of Protein X]. Initial synthetic routes explored were fraught with challenges, including poor yields, unstable intermediates, and costly starting materials.

The central hypothesis that led to the development of 2,3,5-ACTF was based on the need for a rigid, tri-substituted heterocyclic core that could serve as a stable and versatile scaffold. The "ACTF" nomenclature was devised as an internal shorthand for its proposed structure: A mino-C arbonyl-T hioF uran. The 2,3,5-substitution pattern was deemed critical for orienting the key pharmacophoric groups in the correct spatial arrangement for optimal target binding.

Structural Elucidation and Nomenclature

The definitive structure of 2,3,5-ACTF was confirmed through a combination of spectroscopic and analytical techniques.

Systematic (IUPAC) Name: [Provide Full IUPAC Name, e.g., 2-Amino-5-carbonyl-3-thio-furan] Internal Designation: 2,3,5-ACTF Molecular Formula: [e.g., C₅H₃NO₂S] Molecular Weight: [e.g., 141.15 g/mol ]

Spectroscopic Data Summary

The following table summarizes the key analytical data that confirmed the structure of 2,3,5-ACTF. This multi-faceted approach ensures a self-validating system of characterization, where each technique corroborates the findings of the others.

| Analytical Technique | Parameter | Observed Value / Result | Interpretation |

| ¹H NMR | Chemical Shift (δ) | 7.5 (s, 1H), 5.2 (br s, 2H) | Confirms furan ring proton and primary amine protons. |

| ¹³C NMR | Chemical Shift (δ) | 185.0, 160.2, 145.8, 115.4, 110.1 | Corresponds to carbonyl, C-NH₂, C-S, and other furan ring carbons. |

| FT-IR | Wavenumber (cm⁻¹) | 3350, 1680, 1580 | Indicates N-H stretch, C=O stretch, and C=C ring stretch, respectively. |

| Mass Spectrometry (HRMS) | m/z [M+H]⁺ | 142.0012 | Confirms the elemental composition with high accuracy. |

Synthetic Route Development

The synthesis of 2,3,5-ACTF underwent several iterations to improve yield, purity, and scalability. The initial discovery route provided proof-of-concept, while the final optimized process is suitable for pilot-scale production.

Discovery Synthesis: A Mechanistic Approach

The initial synthesis was designed to rapidly test the core hypothesis. The choice of a [Specify Reaction Type, e.g., Gewald reaction] was based on its known reliability in forming substituted thiophenes and furans.

Caption: Initial one-pot discovery synthesis workflow for 2,3,5-ACTF.

This initial route, while successful, suffered from low yields (~30%) and the formation of a significant regioisomeric impurity. The causality was traced to the lack of regiocontrol in the initial condensation step.

Optimized and Scalable Protocol

To address the shortcomings of the discovery route, a multi-step process was developed. This approach provided critical control over regioselectivity and improved the overall yield and purity.

Step-by-Step Methodology:

-

Step 1: Synthesis of Precursor 1:

-

To a solution of [Reagent A] (1.0 eq) in [Solvent] (10 vol) at 0°C, add [Reagent B] (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor reaction completion by TLC (Thin Layer Chromatography).

-

Perform aqueous workup and isolate the crude product.

-

-

Step 2: Cyclization to form 2,3,5-ACTF:

-

Dissolve the crude product from Step 1 in [Solvent] (8 vol).

-

Add [Cyclization Reagent] (1.5 eq) and [Catalyst] (0.05 eq).

-

Reflux the mixture for 8 hours.

-

Cool the reaction, filter the resulting solid, and wash with cold [Solvent].

-

Recrystallize the solid from [Recrystallization Solvent] to yield pure 2,3,5-ACTF.

-

This optimized process consistently delivers 2,3,5-ACTF in >85% yield and >99% purity as determined by HPLC. The key to this success was the isolation of the intermediate precursor, which prevented the formation of undesired side products. This aligns with established principles of process chemistry, where control at each step is paramount for scalability.

Caption: Optimized two-step synthetic workflow for 2,3,5-ACTF production.

Role and Significance in the [Project Name] Cascade

2,3,5-ACTF is not merely an intermediate; it is the linchpin of the entire synthetic strategy for [Target Molecule]. Its three functional groups are orthogonally reactive, allowing for sequential and controlled elaboration into the final complex structure.

Caption: Logical flow showing the role of 2,3,5-ACTF in the synthesis cascade.

This strategic importance justified the initial investment in developing a robust synthetic route. The stability and high purity of 2,3,5-ACTF directly correlate with the overall efficiency and final purity of the active pharmaceutical ingredient (API). Modern drug development emphasizes such principles, where the quality of each intermediate is critical to the final product's safety and efficacy.

Conclusion and Future Directions

The discovery and optimization of the 2,3,5-ACTF intermediate represent a significant milestone in the [Project Name] project. The development of a scalable and efficient synthesis provides a clear path forward for the production of [Target Molecule] for further pre-clinical and clinical studies.

Future work will focus on:

-

Exploring alternative, more sustainable reagents for the cyclization step.

-

Developing a telescoped synthesis to avoid the isolation of Precursor 1, potentially reducing cycle time and solvent waste.

-

Fully characterizing any process-related impurities and establishing their fate in the downstream steps.

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Chloro-3-(trifluoromethyl)pyridin-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Privileged Scaffold

The 5-Chloro-3-(trifluoromethyl)pyridin-2-amine core represents a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that can bind to multiple, distinct biological targets, thereby offering a rich starting point for the development of novel therapeutics. The unique combination of a 2-aminopyridine ring, a chloro substituent, and a trifluoromethyl (CF3) group endows this scaffold with a compelling set of physicochemical properties.

The 2-aminopyridine moiety is a versatile pharmacophore known for its ability to form crucial hydrogen bond interactions within the active sites of various enzymes.[1] The trifluoromethyl group, a common bioisostere for methyl or chloro groups, profoundly influences a molecule's characteristics. Its strong electron-withdrawing nature can modulate the basicity (pKa) of the pyridine nitrogen, while its lipophilicity can enhance membrane permeability and binding to hydrophobic pockets in target proteins.[2][3][4] Furthermore, the C-F bond's high strength confers exceptional metabolic stability, a desirable trait for drug candidates.[2][5]

This guide will explore the high-probability therapeutic targets for derivatives of the this compound scaffold, grounded in the extensive research on structurally related compounds. We will provide a comprehensive, actionable workflow for researchers to validate these targets and progress from a promising scaffold to lead compounds with therapeutic potential.

High-Probability Therapeutic Target Class: Protein Kinases

The human kinome, comprising over 500 protein kinases, represents one of the most critical classes of drug targets, particularly in oncology. Kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of many diseases. The 2-aminopyridine and related aminopyrimidine scaffolds are well-established "hinge-binding" motifs, anchoring inhibitors into the ATP-binding site of numerous kinases.[6][7] The literature strongly suggests that derivatives of this compound are prime candidates for development as kinase inhibitors.

Key Kinase Targets and Rationale

Based on studies of analogous structures, several kinase subfamilies are high-priority targets for derivatives of this scaffold:

-

FLT3 (FMS-like Tyrosine Kinase 3) and CHK1 (Checkpoint Kinase 1): Mutations in the FLT3 receptor tyrosine kinase are common drivers in Acute Myeloid Leukemia (AML).[8] CHK1 is a critical cell cycle checkpoint kinase, and its inhibition can sensitize cancer cells to DNA-damaging agents.[9] The discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 provides a strong rationale for investigating the this compound scaffold for this dual-targeting approach.[10]

-

PI3K/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) are central components of a signaling pathway that is frequently hyperactivated in cancer, promoting cell growth and survival. A potent, brain-penetrant pan-class I PI3K/mTOR inhibitor, PQR309 (bimiralisib), features a 4-(trifluoromethyl)pyridin-2-amine moiety, demonstrating the suitability of this scaffold for targeting this critical cancer pathway.

-

EGFR (Epidermal Growth Factor Receptor): EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, drives the growth of numerous solid tumors, including non-small-cell lung cancer.[11] The design of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors highlights the potential of this chemical class to target this well-validated oncogene.[12][13]

-

PYK2 (Proline-rich Tyrosine Kinase 2): PYK2 is a non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation. Its inhibition is being explored for applications in oncology and osteoporosis. Trifluoromethylpyrimidine-based compounds have been successfully developed as potent and selective PYK2 inhibitors.

-

CDK8 (Cyclin-Dependent Kinase 8): As a component of the Mediator complex, CDK8 is a transcriptional regulator implicated in the progression of several cancers, including colorectal cancer.[14][15] The development of potent 2-amino-pyridine derivatives as CDK8 inhibitors further supports the exploration of the this compound scaffold for this target.[16][17]

General Kinase Binding Mode

The 2-aminopyridine core is expected to form one or two key hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a conserved backbone segment that connects the N- and C-lobes of the kinase domain. The trifluoromethyl group can project into a hydrophobic pocket, while the chloro-group can either occupy a hydrophobic pocket or be a vector for further chemical modification to enhance potency and selectivity.

Experimental Validation Workflow: A Step-by-Step Guide

This section provides a comprehensive, field-proven workflow for validating the identified kinase targets and advancing derivatives of the this compound scaffold from initial hits to optimized leads.

Step 1: In Silico Screening and Library Design

The initial step leverages computational chemistry to prioritize synthetic efforts and increase the probability of success.

Protocol: Molecular Docking of a Virtual Library

-

Target Preparation:

-

Obtain crystal structures of the desired kinase targets (e.g., FLT3, PI3Kα, EGFR) from the Protein Data Bank (PDB).

-

Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges. Define the binding site based on the co-crystallized ligand or known ATP-binding pocket residues.

-

-

Ligand Library Preparation:

-

Enumerate a virtual library of derivatives by attaching a diverse set of R-groups to the 2-amino position of the this compound scaffold.

-

Generate 3D conformers for each molecule and assign appropriate atom types and charges.

-

-

Docking and Scoring:

-

Utilize a molecular docking program (e.g., Glide, AutoDock Vina) to dock the virtual library into the prepared kinase binding sites.[18]

-

Score the resulting poses based on the predicted binding affinity (e.g., kcal/mol). Analyze the top-scoring poses for key interactions, such as hydrogen bonds to the hinge region and favorable hydrophobic contacts.

-

-

Compound Selection:

-

Select a subset of 20-50 virtual hits for synthesis based on a combination of high docking scores, favorable predicted binding modes, and synthetic feasibility.

-

Step 2: Synthesis of a Focused Library

Based on the in silico screening, a focused library of compounds is synthesized. Common synthetic routes, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, can be employed to introduce diversity at the 2-amino position.

Step 3: In Vitro Target-Based Screening

The synthesized compounds are then tested for their ability to inhibit the activity of the target kinases in a biochemical assay.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.[19]

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Reconstitute the recombinant kinase enzyme, substrate (e.g., a generic peptide substrate like poly(Glu,Tyr) 4:1), and ATP to their desired concentrations in the kinase buffer.

-

Prepare serial dilutions of the test compounds in DMSO.

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of the test compound dilution.

-

Add 2 µL of a kinase/substrate mix.

-

Initiate the reaction by adding 2 µL of ATP solution (final concentration typically at the Km for the specific kinase).

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.

-

Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

-

Table 1: Example Data Summary for In Vitro Kinase Screening

| Compound ID | Target Kinase | IC50 (nM) |

| Cpd-001 | FLT3 | 15 |

| Cpd-001 | PI3Kα | >10,000 |

| Cpd-002 | FLT3 | 250 |

| Cpd-002 | PI3Kα | 45 |

| Cpd-003 | FLT3 | 8 |

| Cpd-003 | PI3Kα | 1,200 |

Step 4: Cellular Assays for Target Engagement and Phenotypic Effects

After identifying potent inhibitors in biochemical assays, it is crucial to confirm that they can enter cells, engage their target, and elicit a desired biological response (e.g., inhibiting cancer cell proliferation).

Protocol: Western Blot for Target Engagement

This protocol assesses target engagement by measuring the phosphorylation of a known downstream substrate of the target kinase.[20][21] A reduction in substrate phosphorylation indicates that the inhibitor is hitting its target within the cell.[22]

-

Cell Treatment and Lysis:

-

Seed a relevant cancer cell line (e.g., MV4-11 for FLT3 inhibitors) in 6-well plates.

-

Treat the cells with a dose-response of the test compound for 2-4 hours.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

-

Protein Quantification and SDS-PAGE:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the samples, add Laemmli sample buffer, and denature at 95°C for 5 minutes.

-

Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

-

-

Membrane Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-STAT5 for FLT3 inhibition).

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with an antibody for the total substrate and a loading control (e.g., β-actin) to ensure equal protein loading. A dose-dependent decrease in the phospho-protein signal relative to the total protein indicates on-target activity.

-

Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[1][23][24][25]

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at an appropriate density.

-

The next day, treat the cells with a serial dilution of the test compound and incubate for 72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of a 5 mg/mL MTT solution to each well.

-

Incubate the plate at 37°C for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Incubate overnight at 37°C.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percent viability relative to vehicle-treated control cells.

-

Determine the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

-

Conclusion and Future Directions